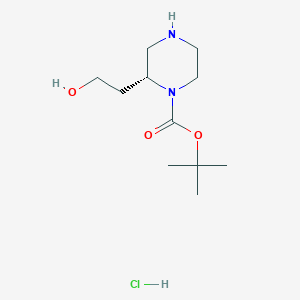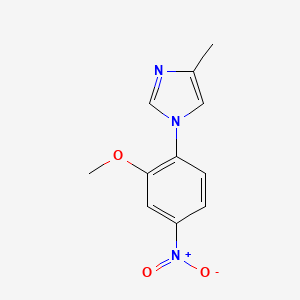
1-(2-甲氧基-4-硝基苯基)-4-甲基-1H-咪唑
描述
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest due to their biological and pharmaceutical importance. For instance, the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a nonacidic anti-inflammatory and analgesic agent, demonstrates the utility of imidazole compounds in medicinal chemistry . Similarly, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has been characterized by various spectral analyses, highlighting the significance of the imidazole ring in enhancing pharmacokinetic characteristics . The synthesis of imidazole derivatives often involves multi-step reactions, as seen in the preparation of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, which was obtained through condensation reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole reveals a quasi-planar molecule with strong π-π stacking interactions, which are important for the stability of the crystal structure . Polymorphisms in imidazole derivatives, such as 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole, are based on differences in hydrogen bonding, which can lead to various colored states of the crystals . The geometrical features of symmetry-independent molecules in 1-(2′-aminophenyl)-2-methyl-4-nitroimidazole and 1-(2′-hydroxyphenyl)-2-methyl-4-nitroimidazole are similar, with the nitro group's orientation relative to the imidazole plane affecting the crystal packing .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, leading to different products depending on the substituents present. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to give imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituent . The reactivity of the imidazole ring allows for the formation of diverse structures, which can be exploited in the design of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and nitro groups can affect the solubility, bioavailability, and hydrogen bonding patterns of these compounds . The polymorphic forms of imidazole derivatives can exhibit different colors and thermal behaviors, which are attributed to variations in hydrogen bonding and solvent interactions within the crystal lattice . The pKa values of imidazole carboxylic esters have been determined to provide insights into proton transfer processes, which are relevant for understanding the behavior of these compounds in biological systems .
科学研究应用
酶的抑制作用
1-(2-甲氧基-4-硝基苯基)-4-甲基-1H-咪唑衍生物的一个重要应用是抑制特定酶。例如,衍生物硝苯唑对醛脱氢酶(一种在酒精代谢中至关重要的酶)表现出有效的抑制作用。这种抑制对治疗与饮酒相关的疾病有影响 (Klink, Pachler, & Gottschlich, 1985)。
物理化学性质
对 1-(R-苯基)-1H-咪唑(包括那些带有甲氧基和硝基苯基基团的)的研究揭示了它们多功能的生物活性的见解。这些化合物表现出一系列物理化学性质,使其适用于各种应用。对它们的蒸气压和汽化焓的研究有助于了解它们在不同条件下的行为 (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017)。
缓蚀
咪唑衍生物已因其缓蚀性能而受到研究。新型咪唑衍生物(包括那些带有甲氧基和硝基苯基基团的)已显示出作为特定环境中钢的缓蚀剂的有效性。这些发现对于缓蚀性至关重要的工业应用非常重要 (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017)。
生物学和药理学意义
这些衍生物中存在的咪唑环以其生物学和药理学重要性而闻名。研究表明,这些化合物表现出抗菌和抗癌活性,使其成为药物开发的潜在候选者 (Ramanathan, 2017)。
电化学研究
已对咪唑衍生物(包括甲氧基和硝基苯基基团)进行电化学研究,以探索它们作为缓蚀剂的潜力。这些研究使用电化学阻抗谱和动电位极化等方法来了解化合物与金属表面的相互作用,从而深入了解它们的保护能力 (Prashanth 等,2021)。
属性
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-6-13(7-12-8)10-4-3-9(14(15)16)5-11(10)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZCJYQGKVYWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670223 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
CAS RN |
958245-17-5 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

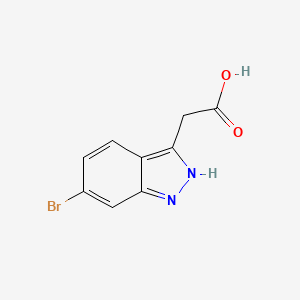
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)

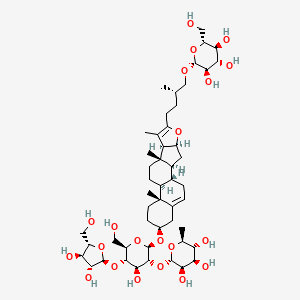
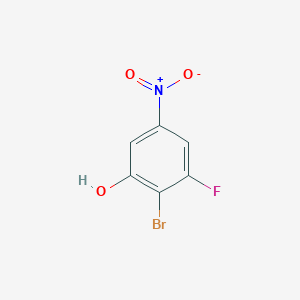
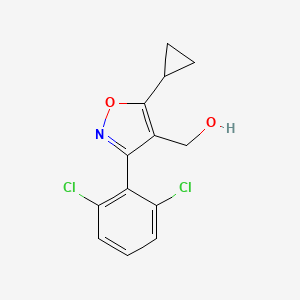
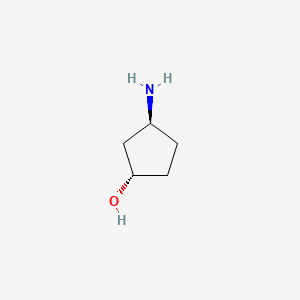
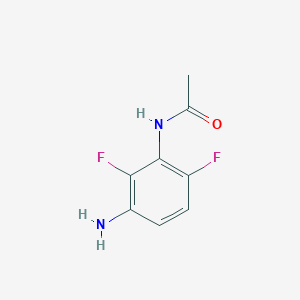
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
